molecular formula C25H27NO5 B13683259 Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate

Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B13683259
M. Wt: 421.5 g/mol
InChI Key: QOVHPZJOHRCCRY-UHFFFAOYSA-N
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Description

Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate is a complex heterocyclic compound featuring a fused pyrido-isoquinoline core. The molecule incorporates multiple functional groups, including a benzyloxy substituent at position 9, a methoxy group at position 10, a methyl group at position 6, and an ethyl ester at position 3. The compound’s synthesis likely involves multi-step organic reactions, including cyclization and protection/deprotection strategies. Structural elucidation would typically rely on advanced spectroscopic techniques (e.g., NMR, UV) and X-ray crystallography, as inferred from methodologies in similar studies .

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 10-methoxy-6-methyl-2-oxo-9-phenylmethoxy-1,6,7,11b-tetrahydrobenzo[a]quinolizine-3-carboxylate

InChI

InChI=1S/C25H27NO5/c1-4-30-25(28)20-14-26-16(2)10-18-11-24(31-15-17-8-6-5-7-9-17)23(29-3)12-19(18)21(26)13-22(20)27/h5-9,11-12,14,16,21H,4,10,13,15H2,1-3H3

InChI Key

QOVHPZJOHRCCRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(CC3=CC(=C(C=C3C2CC1=O)OC)OCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the isoquinoline core.

    Methoxylation: The methoxy group can be introduced through a methylation reaction, typically using methyl iodide and a base.

    Esterification: The carboxylate ester can be formed through an esterification reaction, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The methoxy substituent at position 10 is shared with the pyrido-benzoxazepinone compound , suggesting similar electronic effects on aromatic systems.
  • The ethyl ester in the target compound and the oxazino-quinoline analog may confer hydrolytic instability under physiological conditions, a common trait in prodrug designs.

Spectroscopic and Crystallographic Analysis

  • NMR Spectroscopy: The target compound’s ¹H-NMR would exhibit distinct aromatic signals for benzyloxy (δ ~7.3–7.5 ppm) and methoxy (δ ~3.8–4.0 ppm) groups, comparable to the methoxy resonance in the pyrido-benzoxazepinone compound . The methyl group at position 6 may appear as a singlet near δ 1.5–2.0 ppm.
  • X-ray Crystallography: Structural determination of such fused systems often employs SHELX or SHELXL for refinement , with visualization via ORTEP-3 . The pyrido-isoquinoline core likely exhibits non-planar puckering, analyzable via Cremer-Pople parameters (e.g., total puckering amplitude Q) .

Physicochemical and Pharmacological Implications

  • Stability: The ester group may render the compound prone to hydrolysis, similar to the oxazino-quinoline derivative , necessitating formulation adjustments.
  • Bioactivity : While direct data are unavailable, the methoxy and benzyloxy groups are common in alkaloids with CNS activity, suggesting possible interactions with neurotransmitter receptors or enzymes .

Research Methodologies and Tools

  • Structural Elucidation : NMR (¹H, ¹³C) and UV spectroscopy, as applied in Zygophyllum fabago studies , are critical for verifying substituent positions.
  • Crystallography : SHELX programs and ORTEP-3 enable precise atomic coordinate determination, particularly for analyzing ring puckering .
  • Database Utilization : Crystallographic data for similar compounds might be archived in repositories like the Gas Hydrate Research Database , though this requires verification.

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